molecular formula C25H26O2 B12576232 Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- CAS No. 577749-93-0

Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-

Cat. No.: B12576232
CAS No.: 577749-93-0
M. Wt: 358.5 g/mol
InChI Key: QWRNFIWDEIIFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- is an organic compound with a complex structure It is characterized by the presence of phenol groups and a butenylidene linkage

Preparation Methods

The synthesis of Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- typically involves the reaction of phenol derivatives with appropriate alkenes under controlled conditions. Industrial production methods may include catalytic processes to ensure high yield and purity. Specific reaction conditions such as temperature, pressure, and the use of solvents or catalysts are optimized to achieve the desired product.

Chemical Reactions Analysis

Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may produce hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies may explore its potential as a biochemical probe or its interactions with biological macromolecules.

    Medicine: Research may investigate its pharmacological properties and potential therapeutic uses.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- can be compared with other similar compounds such as:

    Phenol, 4,4’-(1-methylethylidene)bis-: This compound has a similar structure but differs in the nature of the linkage between the phenol groups.

    Phenol, 2,4-bis(1-methyl-1-phenylethyl)-: Another related compound with different substituents on the phenol rings. The uniqueness of Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- lies in its specific structural features and the resulting chemical properties, which may offer distinct advantages in certain applications.

Properties

CAS No.

577749-93-0

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-(4-propan-2-ylphenyl)but-1-enyl]phenol

InChI

InChI=1S/C25H26O2/c1-4-24(19-7-5-18(6-8-19)17(2)3)25(20-9-13-22(26)14-10-20)21-11-15-23(27)16-12-21/h5-17,26-27H,4H2,1-3H3

InChI Key

QWRNFIWDEIIFTG-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.